molecular formula C8H8O3S B14135815 Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate CAS No. 66643-82-1

Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B14135815
CAS No.: 66643-82-1
M. Wt: 184.21 g/mol
InChI Key: BDRIXEKKAKKIOO-UHFFFAOYSA-N
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Description

Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate is a heterocyclic compound containing a thiophene ring fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(thiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of thiophene derivatives with epoxides under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an epoxide in the presence of a base to form the desired oxirane ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxirane-containing molecules such as:

Uniqueness

Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate is unique due to the combination of the thiophene and oxirane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

66643-82-1

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 3-thiophen-2-yloxirane-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-10-8(9)7-6(11-7)5-3-2-4-12-5/h2-4,6-7H,1H3

InChI Key

BDRIXEKKAKKIOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CS2

Origin of Product

United States

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